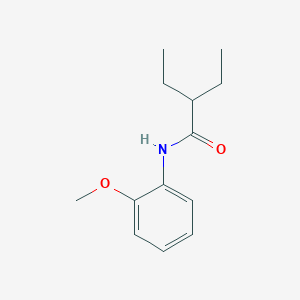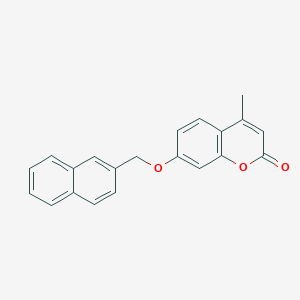
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole, also known as MDBP, is a chemical compound that belongs to the class of psychoactive substances. It is a synthetic derivative of the natural compound myristicin, which is found in nutmeg and other plants. MDBP has been studied for its potential use in scientific research due to its psychoactive properties and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole is not fully understood, but it is believed to act primarily as a dopamine and serotonin reuptake inhibitor. This means that it blocks the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain. This can result in changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, leading to changes in mood, perception, and cognition. It has also been shown to have effects on other neurotransmitters, including norepinephrine and acetylcholine. Additionally, 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has been shown to have effects on heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has well-characterized chemical properties. Additionally, it has been shown to have consistent effects across different studies and has a relatively low toxicity. However, there are also limitations to its use in lab experiments. It has a relatively short duration of action, which can make it difficult to study long-term effects. Additionally, its psychoactive effects can make it difficult to control for confounding factors in experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole. One potential area of study is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole and its effects on different neurotransmitter systems. Finally, there is a need for further research on the safety and toxicity of 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole, particularly with regard to its potential for abuse.
Synthesemethoden
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole can be synthesized through a multi-step process, starting with the reaction of myristicin with hydroxylamine to form the intermediate product, 3-(3,4-methylenedioxyphenyl)-2-nitropropene. This intermediate is then reduced using sodium borohydride to form the final product, 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have psychoactive effects, including changes in mood, perception, and cognition. 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has also been studied for its potential therapeutic applications, including its ability to modulate dopamine and serotonin neurotransmission.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-4-10(2)14(9)11-5-6-12-13(7-11)16-8-15-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAURJBWDLNTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)

![2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5753737.png)



![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)



![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)
![4-bromo-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5753796.png)
![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)
